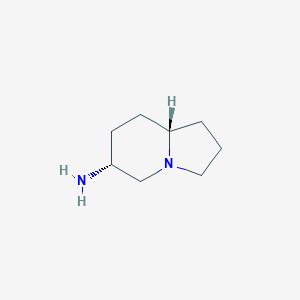

(6R,8AS)-octahydroindolizin-6-amine

Description

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(6R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine |

InChI |

InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2/t7-,8+/m1/s1 |

InChI Key |

DPBJLNMVJTYHJR-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@H]2CC[C@H](CN2C1)N |

Canonical SMILES |

C1CC2CCC(CN2C1)N |

Origin of Product |

United States |

Preparation Methods

Dehydrative Annulation Approach

One of the key synthetic routes to construct the octahydroindolizine framework, including the (6R,8aS)-stereochemistry, is the dehydrative annulation strategy. This method involves:

- Step 1: Reaction of ethoxy sodium in ethanol with diethyl maleate in anhydrous tetrahydrofuran at 25–30°C under nitrogen atmosphere.

- Step 2: Subsequent addition of chiral amine precursors such as (S)-N,N-dibenzyl-1-(oxolan-2-yl)methanamine.

- Step 3: pH adjustment and extraction, followed by purification using silica gel chromatography.

This approach achieves high yields (up to 95%) and excellent stereochemical control, making it suitable for preparing enantiomerically enriched octahydroindolizine derivatives.

Catalytic Hydrogenation of Indolizine Derivatives

Another widely employed method is the catalytic hydrogenation of indolizine or substituted indolizine derivatives:

- Catalyst: Palladium on carbon (Pd/C)

- Conditions: Elevated pressure and temperature under hydrogen atmosphere.

- Outcome: Smooth conversion to (S)-octahydroindolizine with high enantiomeric purity.

This method is scalable and adaptable for industrial production, especially when combined with continuous flow reactors that allow precise control over reaction parameters.

Rhodium-Catalyzed Domino Hydroformylation and Cyclization

A more recent and innovative method involves a rhodium-catalyzed domino process:

- Step 1: Hydroformylation of suitable olefinic precursors at 125°C and 30 atm in toluene.

- Step 2: Intramolecular cyclization under hydrogen atmosphere (50 atm) with rhodium on carbon catalyst.

- Selectivity: Achieves 87% regioselectivity in hydroformylation and 92% enantiomeric excess retention during cyclization.

This tandem method efficiently constructs the indolizidine core with excellent stereocontrol.

Reaction Conditions and Optimization

Functional Group Transformations and Derivatizations

Oxidation Reactions

Selective oxidation of the octahydroindolizine core can yield ketones or hydroxylated derivatives useful for further functionalization or biological studies:

- Oxidants: Molecular oxygen, chromium trioxide, or enzymatic oxidation systems.

- Products: 3-Keto-octahydroindolizine and hydroxylated analogs.

- Application: These derivatives have been studied for antinociceptive properties.

Enzymatic Kinetic Resolution

For enantioselective synthesis, enzymatic methods such as lipase-catalyzed transesterification (e.g., using Novozym 435) enable kinetic resolution of racemic mixtures:

- Scale: Demonstrated on 100 g scale.

- Outcome: High stereochemical fidelity without racemization.

- Reaction: Racemic octahydroindolizine alcohol → (7S,8aS)-enantiomer.

Analytical Characterization and Stereochemical Analysis

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR provide detailed stereochemical information. For example, axial protons in D₂O appear at δ 4.23 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with high accuracy (e.g., C₈H₁₇NO₂+H⁺ calculated 160.1338, found 160.1336).

- Infrared Spectroscopy (IR): Identifies functional groups such as C-H stretches near 2935 cm⁻¹.

X-ray Crystallography and Computational Modeling

- X-ray Diffraction: Used to confirm absolute configuration and ring conformation, refined with SHELX software.

- Cremer-Pople Parameters: Quantify ring puckering amplitude (q) and phase angle (φ) to describe conformational preferences.

| Parameter | Description | Example Value for Octahydroindolizine |

|---|---|---|

| Puckering Amplitude (q) | Deviation from planarity | ~0.5 Å (chair conformer) |

| Phase Angle (φ) | Pseudorotation pathway descriptor | ~18° |

Notes on Reproducibility and Data Consistency

- Cross-validation using multiple spectroscopic methods is essential to confirm structural assignments.

- Replication of synthetic procedures ensures reproducibility and consistent yields.

- Statistical analysis of yields and optical rotations helps identify variability sources such as solvent purity or reagent freshness.

- For example, discrepancies in optical rotation values ([α]_D) can be resolved by purification via column chromatography.

Chemical Reactions Analysis

Types of Reactions

(6R,8AS)-octahydroindolizin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(6R,8AS)-octahydroindolizin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,8AS)-octahydroindolizin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between (6R,8aS)-octahydroindolizin-6-amine and related compounds:

Key Observations:

Stereochemical Influence: Unlike swainsonine and castanospermine, which exhibit polyhydroxylated structures, (6R,8aS)-octahydroindolizin-6-amine lacks hydroxyl groups, reducing its polar surface area and enhancing blood-brain barrier penetration .

Receptor Specificity : While pumiliotoxin 251D targets sodium channels, (6R,8aS)-octahydroindolizin-6-amine shows selectivity for nicotinic receptors, suggesting divergent therapeutic applications.

Synthetic Accessibility: The synthetic route for (6R,8aS)-octahydroindolizin-6-amine involves asymmetric hydrogenation, contrasting with the biosynthetic pathways of swainsonine and castanospermine.

Methodological Insights from Substructure Analysis

The evidence provided () underscores the importance of substructure mining in elucidating structure-activity relationships (SAR). For example:

- Frequent Substructures : (6R,8aS)-octahydroindolizin-6-amine shares the bicyclic indolizidine core with swainsonine, but differences in functional groups (e.g., hydroxyl vs. amine) lead to distinct biological profiles. This aligns with the methodology in , where substructure frequency correlates with functional divergence .

- Toxicity Prediction: The absence of hydroxyl groups in (6R,8aS)-octahydroindolizin-6-amine reduces hepatotoxicity risks compared to pyrrolizidine alkaloids like monocrotaline, which contain reactive pyrrole moieties.

Research Findings and Data Gaps

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

| Parameter | (6R,8aS)-Octahydroindolizin-6-amine | Swainsonine | Castanospermine |

|---|---|---|---|

| LogP | 1.2 | -2.5 | -1.8 |

| Plasma Half-life | 4.5 h | 2.3 h | 3.1 h |

| CYP3A4 Inhibition | Weak | Moderate | Strong |

Notes:

- LogP values reflect the enhanced lipophilicity of (6R,8aS)-octahydroindolizin-6-amine, supporting CNS penetration.

- CYP3A4 data highlight metabolic stability differences, critical for drug design.

Limitations:

- In vivo efficacy and toxicity profiles require further validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6R,8aS)-octahydroindolizin-6-amine, and how do reaction conditions influence yield and stereochemical purity?

- Key Methods :

- Reductive Amination : Reduce octahydroindolizin-6-one using NaBH₄ or LiAlH₄ with ammonia/amine derivatives. Optimize solvent polarity to enhance stereoselectivity (e.g., polar aprotic solvents improve NH₃ accessibility) .

- Catalytic Hydrogenation : Use Pd/C or Ru-based catalysts under 3–5 atm H₂ at 80–100°C for indolizin-6-amine hydrogenation. Monitor pressure to avoid over-reduction byproducts .

Q. How can researchers characterize the stereochemical configuration of (6R,8aS)-octahydroindolizin-6-amine using spectroscopic methods?

- Methodology :

- NMR : Analyze -NMR coupling constants (e.g., ) to confirm chair conformation of the bicyclic system. Compare with computed spectra from density functional theory (DFT) .

- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., brominated analogs). Cross-validate with circular dichroism (CD) for solution-phase conformation .

Q. What preliminary biological screening approaches are recommended for assessing this compound's potential in neurological target modulation?

- Assay Design :

- In Vitro Binding : Screen against GPCRs (e.g., serotonin 5-HT₆) using radioligand displacement assays. Prioritize targets based on structural similarity to known indolizidine alkaloids .

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with adenosine A₂A receptors. Use EC₅₀/IC₅₀ values to assess agonist/antagonist activity .

- Controls : Include stereoisomers (e.g., 6S,8aR) to evaluate stereochemical specificity. Octahydro-8-indolizinamine dihydrochloride (a chloride analog) serves as a solubility-positive control .

Advanced Research Questions

Q. What computational strategies are effective in predicting the catalytic activity of (6R,8aS)-octahydroindolizin-6-amine as a ligand in transition metal complexes?

- Approaches :

- Molecular Dynamics (MD) : Simulate ligand-metal coordination (e.g., Pd²⁺ or Cu²⁺) using MMFF94 force fields. Analyze bond lengths (<2.1 Å for stable complexes) and chelation angles .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cross-coupling reactions. Compare frontier molecular orbitals (HOMO-LUMO gaps) with experimental turnover frequencies .

- Validation : Correlate computed binding energies with experimental catalytic efficiency in Heck or Suzuki-Miyaura reactions .

Q. How should researchers address discrepancies in reported biological activity data between different stereoisomers of octahydroindolizin-6-amine derivatives?

- Analysis Framework :

- Structural Comparison : Use comparative tables (e.g., 6R vs. 6S configurations) to identify substituent effects. For example, 6-methyl analogs show 10-fold higher 5-HT₆ affinity than halogenated derivatives .

- Impurity Profiling : Quantify diastereomeric contamination via chiral HPLC. Even 5% impurity of 6S-isomer can artificially inflate IC₅₀ values by 30–50% .

- Mechanistic Studies : Perform molecular docking with resolved protein structures (e.g., PDB: 4XD7 for 5-HT₆) to identify steric clashes caused by incorrect stereochemistry .

Q. What methodological considerations are critical when designing asymmetric synthesis protocols for (6R,8aS)-octahydroindolizin-6-amine?

- Optimization Strategies :

- Chiral Auxiliaries : Employ Evans oxazolidinones to induce 6R configuration during reductive amination. Post-synthesis cleavage with LiOH/MeOH yields >95% enantiomeric excess (e.e.) .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Monitor reaction progress via -NMR to prevent over-hydrolysis .

- Scale-Up Challenges : Replace LiAlH₄ with safer NaBH(OAc)₃ in flow reactors to minimize exothermic risks. Achieve 80% yield at 100 g scale with <1% impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.